
3-(1H-Imidazol-4-yl)-2-methylacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-4-yl)-2-methylacrylic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant structure in various natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid typically involves the cyclization of amido-nitriles. One such method includes the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild enough to include various functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve oxidative condensation of ketones and amidines. For example, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Imidazol-4-yl)-2-methylacrylic acid undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazolones, amines, and substituted imidazoles, which have significant applications in pharmaceuticals and other industries .
Aplicaciones Científicas De Investigación
3-(1H-Imidazol-4-yl)-2-methylacrylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Imidazole derivatives are used in the production of dyes, agrochemicals, and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Histidine: An essential amino acid with an imidazole side chain.
Histamine: A biogenic amine involved in immune responses.
Metronidazole: An antibiotic and antiprotozoal medication.
Uniqueness
What sets 3-(1H-Imidazol-4-yl)-2-methylacrylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound in the development of new drugs and industrial applications .
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
(E)-3-(1H-imidazol-5-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)2-6-3-8-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11)/b5-2+ |
Clave InChI |
LNBPXCLZHOKDEU-GORDUTHDSA-N |
SMILES isomérico |
C/C(=C\C1=CN=CN1)/C(=O)O |
SMILES canónico |
CC(=CC1=CN=CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





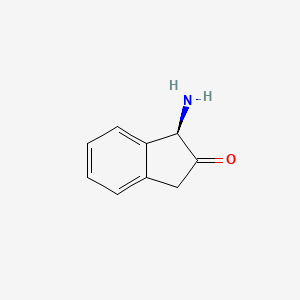

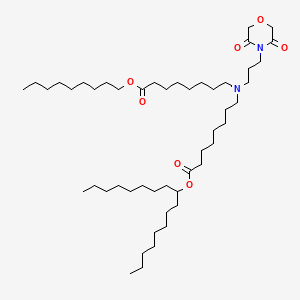

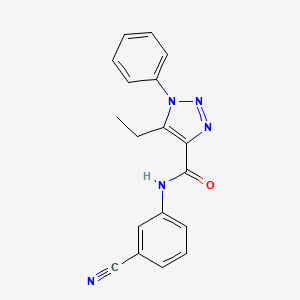
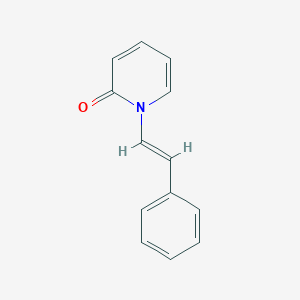
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)

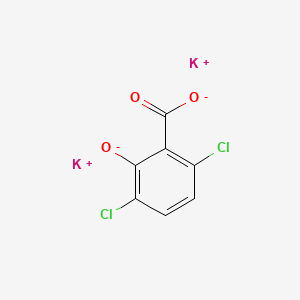
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B15281700.png)
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281702.png)
